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molecular formula C6H8O3 B1314978 3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid CAS No. 693248-53-2

3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid

Cat. No. B1314978
M. Wt: 128.13 g/mol
InChI Key: JVRUZPDYVLRYQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08623889B2

Procedure details

Ethyl diazoacetate (0.5 mL, 5.0 mmol) was added dropwise to a solution of 2,5-dihydrofuran (1.3 g, 19 mmol) and rhodium(II) acetate dimer (100 mg, 0.24 mmol) in methylene chloride (15 mL)—caution: gas evolution. The reaction mixture was stirred for 16 hours at room temperature, and then diluted with methylene chloride (50 mL) and washed with water (50 mL). The organic layer was separated, dried over sodium sulfate, filtered, and evaporated in vacuo to afford a residue that was redissolved in methanol (20 mL) and treated with lithium hydroxide (170 mg, 7.1 mmol). The mixture was stirred at room temperature for 3 hours, and then diluted with methylene chloride (100 mL), 1.0N sodium hydroxide solution in water (15 mL) and water (10 mL). The aqueous layer was separated, acidified to pH 3 via addition of solid citric acid, and then extracted with methylene chloride (100 mL). The organic layer was separated, dried over sodium sulfate, filtered, and evaporated in vacuo to afford a yellow solid that was used in the next step without further purification.
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
rhodium(II) acetate dimer
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
170 mg
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+](=[CH:3][C:4]([O:6]CC)=[O:5])=[N-].[O:9]1[CH2:13][CH:12]=[CH:11][CH2:10]1.[OH-].[Li+]>C(Cl)Cl.CO.[OH-].[Na+].O.CC([O-])=O.CC([O-])=O.CC([O-])=O.CC([O-])=O.[Rh+2].[Rh+2]>[CH:11]12[CH:3]([C:4]([OH:6])=[O:5])[CH:12]1[CH2:13][O:9][CH2:10]2 |f:2.3,6.7,9.10.11.12.13.14|

Inputs

Step One
Name
Quantity
0.5 mL
Type
reactant
Smiles
[N+](=[N-])=CC(=O)OCC
Name
Quantity
1.3 g
Type
reactant
Smiles
O1CC=CC1
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Name
rhodium(II) acetate dimer
Quantity
100 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Rh+2].[Rh+2]
Step Two
Name
Quantity
170 mg
Type
reactant
Smiles
[OH-].[Li+]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
O
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 16 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water (50 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a residue that
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
ADDITION
Type
ADDITION
Details
acidified to pH 3 via addition of solid citric acid
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride (100 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a yellow solid that
CUSTOM
Type
CUSTOM
Details
was used in the next step without further purification

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
C12COCC2C1C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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